molecular formula C7H7N3O B11925255 3-Aminopyrazolo[1,5-a]pyridin-6-ol

3-Aminopyrazolo[1,5-a]pyridin-6-ol

Cat. No.: B11925255
M. Wt: 149.15 g/mol
InChI Key: ZURPLDDPRLBDCJ-UHFFFAOYSA-N
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Description

3-Aminopyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrazolo[1,5-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-chloropyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazolo[1,5-a]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-Aminopyrazolo[1,5-a]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Aminopyrazolo[1,5-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound may bind to active sites of enzymes, blocking their activity, or interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties.

    1H-Pyrazolo[3,4-b]pyridines: Studied for their biomedical applications.

Uniqueness

3-Aminopyrazolo[1,5-a]pyridin-6-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

3-aminopyrazolo[1,5-a]pyridin-6-ol

InChI

InChI=1S/C7H7N3O/c8-6-3-9-10-4-5(11)1-2-7(6)10/h1-4,11H,8H2

InChI Key

ZURPLDDPRLBDCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1O)N

Origin of Product

United States

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